8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
8-(Butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]quinoline core, which is a fused ring system, and is functionalized with butoxycarbonyl and carboxylic acid groups.
Preparation Methods
The synthesis of 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the butoxycarbonyl group: This step often involves the use of butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-(Butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
8-(Butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Researchers use this compound to investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds to 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid include other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Quinolones: These compounds are widely used as antibacterial agents and have a similar quinoline core structure.
Quinoline Alkaloids: Naturally occurring compounds with diverse biological activities, including antimalarial and anti-inflammatory properties.
The uniqueness of 8-(butoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H21NO4/c1-2-3-9-23-18(22)11-7-8-15-14(10-11)12-5-4-6-13(12)16(19-15)17(20)21/h4-5,7-8,10,12-13,16,19H,2-3,6,9H2,1H3,(H,20,21) |
InChI Key |
VDXRBMQGNOBXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O |
Origin of Product |
United States |
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